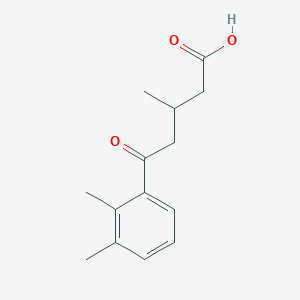

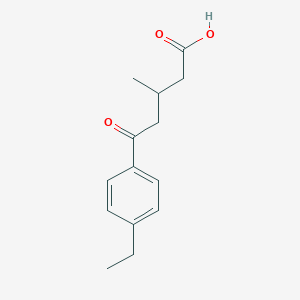

Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate

Übersicht

Beschreibung

Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate is a chemical compound. However, there is limited information available about this specific compound. It appears to be related to other compounds such as ethyl 4-hydroxy-3-methoxycinnamate1 and 3-methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol2. These compounds contain similar functional groups and may have related properties or uses.

Synthesis Analysis

The synthesis of Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate is not explicitly detailed in the search results. However, related compounds have been synthesized using various methods. For example, a series of phenoxy oxazolines was synthesized starting with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate3. Another study reported the synthesis of a hybrid compound of chalcone-salicylate using a linker mode approach under reflux condition4.Molecular Structure Analysis

The molecular structure of Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate is not directly provided in the search results. However, the electron density distribution of a related compound, (Z)-3-N-(ethyl)-2-N '-(3-methoxyphenyl imino) thiazolidine-4-one, was determined by single-crystal X-ray refinements using a spherical structure factors and multipolar model of Hansen and Coppens5.Chemical Reactions Analysis

There is no specific information on the chemical reactions involving Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate. However, related compounds have been involved in various chemical reactions. For instance, a hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol6.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate are not directly provided in the search results. However, related compounds such as curcumin, a natural lipophilic polyphenol, have been extensively studied for their pharmacokinetic, pharmacodynamic, and clinical properties8.Wissenschaftliche Forschungsanwendungen

Synthesis and Spectral Properties The compound Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate and its derivatives have been synthesized and studied for their spectral properties. For instance, Ethyl hydrogen [(3-methoxyphenyl)(methylamino) methyl]phosphonate, a derivative, has been synthesized and characterized by various spectral methods such as UV–Vis, FT-IR, NMR, and MS spectra (Djenane et al., 2019).

Crystallography and Molecular Structure Analysis Crystal and molecular structure studies have been carried out on derivatives of Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate. These studies are crucial in understanding the compound's properties and potential applications. For instance, the crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its derivatives have been analyzed using X-ray diffraction data (Kaur et al., 2012).

Nonlinear Optical (NLO) Properties Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate and its derivatives have been investigated for their nonlinear optical properties using density functional theory (DFT) and time-dependent (TD)-DFT methods. The studies suggest that these compounds are promising candidates for NLO materials due to their significant static first and second hyperpolarizabilities (Kiven et al., 2023).

Antimicrobial and Antioxidant Studies Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate derivatives have been synthesized and screened for their antimicrobial and antioxidant activities. Some of these derivatives exhibited excellent antibacterial and antifungal properties, along with profound antioxidant potential (Raghavendra et al., 2016).

Safety And Hazards

The safety and hazards of Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate are not directly mentioned in the search results. However, safety data sheets for related compounds provide information on hazards such as corrosiveness to metals, acute toxicity, skin corrosion, serious eye damage, skin sensitization, and respiratory irritation9.

Zukünftige Richtungen

The future directions for research on Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate are not directly mentioned in the search results. However, research on related compounds such as curcumin suggests potential areas of interest, including the design and development of new pharmaceutical compounds, the study of the utilization of drugs and their biological effects, and the development of new curcumin nanoconjugates with metal and metal oxide nanoparticles10.

Eigenschaften

IUPAC Name |

ethyl 8-(3-methoxyphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-3-21-17(19)12-7-5-4-6-11-16(18)14-9-8-10-15(13-14)20-2/h8-10,13H,3-7,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNBPNGCDABUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645569 | |

| Record name | Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate | |

CAS RN |

898752-05-1 | |

| Record name | Ethyl 3-methoxy-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1325833.png)

![5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325834.png)